4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
The compound "4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one" is a derivative of the 1,5-benzodiazepine class, which is a group of heterocyclic compounds known for their diverse biological and pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other central nervous system disorders.
Synthesis Analysis
The synthesis of 1,5-benzodiazepine derivatives can be achieved through various methods. One approach involves the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides, which allows for the formation of functionalized 1,4-benzodiazepine scaffolds ready for further chemical manipulations . Another method includes a five-component condensation reaction to produce α-aryl-2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-3-acetamides, which have been evaluated for their antibacterial activities . Additionally, solid-phase synthesis techniques have been developed to create highly substituted 1,5-benzodiazepin-2-ones, demonstrating the versatility and efficiency of this approach .
Molecular Structure Analysis
The molecular structure of 1,5-benzodiazepine derivatives is characterized by the presence of a seven-membered heterocyclic ring containing two nitrogen atoms. The structural elucidation of these compounds is typically performed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR . The molecular structure is crucial for the biological activity of these compounds, as slight modifications can significantly impact their pharmacological properties.
Chemical Reactions Analysis
The reactivity of 1,5-benzodiazepine derivatives can be influenced by various substituents on the benzodiazepine core. For instance, the introduction of a triazole ring through thermal cyclization of benzohydrazides has been explored, with butanol-1 found to be the optimal solvent for achieving high yields . The global and local reactivity indices of these compounds can be assessed using quantum mechanical calculations based on conceptual density functional theory (DFT) . Moreover, the intramolecular aza-Wittig reactions have been employed to synthesize highly functionalized N-heterocycles, including 1,4-benzodiazepin-5-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-benzodiazepine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for determining the compound's solubility, stability, and suitability for pharmaceutical formulations. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also critical for the therapeutic efficacy of these compounds. For example, certain 2,3-benzodiazepine derivatives have been found to possess anticonvulsant effects and have been studied for their pharmacological and pharmacokinetic properties in the context of epilepsy treatment .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- The synthesis of TFMP derivatives involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Development of Fluorescent Chemosensors
- 4-(Trifluoromethyl)phenyl isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- The synthesis involves the reaction of 4-(Trifluoromethyl)phenyl isocyanate with other reagents to form the chemosensor .
- The resulting chemosensors can be used to detect specific ions or molecules .
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Cancer Therapy
- The FDA-approved drug Sorafenib, which contains a trifluoromethyl group, is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenylcarbamoylamino with other reagents .
- Sorafenib has shown effectiveness in treating primary liver cancer .
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Pesticides
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Veterinary Medicine
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Synthesis of Trifluoromethyl Alkyl Ethers
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Pest Control
- Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds .
- The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Flonicamid contains the 4-trifluoromethyl-pyridine structure, which is obtained by condensation in the presence of ammonia . As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
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Pharmaceutical and Veterinary Industries
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Synthesis of Trifluoromethyl Alkyl Ethers
Safety And Hazards
Future Directions
The development of trifluoromethyl compounds is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUTTGUWVFRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
CAS RN |
2070-87-3 |
Source
|
Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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